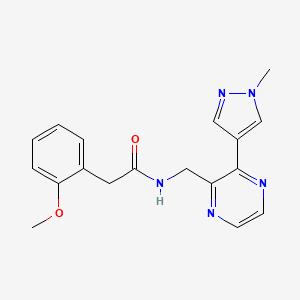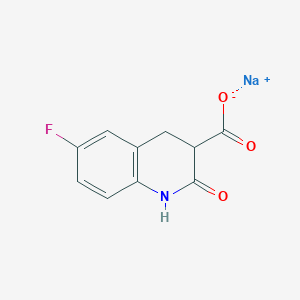
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of a fluorine atom at the 6-position is a common feature in this class, which is known to enhance antibacterial activity .
Synthesis Analysis
The synthesis of related fluorinated quinolone derivatives has been described in the literature. For instance, the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with substituted-benzyl chlorides, followed by treatment with piperazine derivatives and hydrolysis . Another related compound, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, is synthesized from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline through nucleophilic addition and cyclization . These methods provide a framework for the synthesis of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones typically includes a bicyclic core with a carboxylic acid group, a ketone at the 4-position, and a fluorine atom at the 6-position. The structure is confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . These techniques would also be applicable for confirming the structure of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Chemical Reactions Analysis
Fluorinated quinolones undergo various chemical reactions, including alkylation and nucleophilic addition, as part of their synthesis . The presence of reactive functional groups such as the carboxylic acid and ketone allows for further derivatization and the formation of salts, such as the sodium salt in the compound of interest. The specific chemical reactions that Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate would undergo are not detailed in the provided papers but can be inferred from related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and enhances the antibacterial activity of these compounds . The optimization of reaction conditions, such as temperature and reaction time, is crucial for achieving high yields in the synthesis of these compounds . The solubility, stability, and reactivity of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate would be expected to be similar to those of related fluorinated quinolones, although specific data for this compound is not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Photostability and Photochemistry
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate's photostability and photochemical properties have been explored, indicating its susceptibility to photodegradation under specific conditions. For example, studies on related compounds have shown that irradiation in water can lead to low-efficiency substitution of the fluoro group by an OH group, with the presence of sodium sulfite or phosphate significantly altering the reaction pathway. This research is crucial for understanding the stability of such compounds under exposure to light, impacting their potential applications in scientific research and development (Mella, Fasani, & Albini, 2001).
Synthesis and Structural Analysis
The synthesis and structural analysis of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives are vital for their application in various research domains. For instance, the synthesis process involving sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline has been optimized, providing insights into the efficient production of such compounds. Such research supports the development of new methodologies for synthesizing quinoline derivatives, which are essential for pharmaceutical research and material science (Zhu Xiu-jie, 2010).
Antibacterial Activity
Research on Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives has highlighted their potential antibacterial activity. Studies have synthesized and tested various quinolone derivatives for their efficacy against different bacterial strains. This line of research is crucial for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria. Such studies not only expand our understanding of quinoline carboxylates but also pave the way for new therapeutic agents (Cooper, Klock, Chu, & Fernandes, 1990).
Anticancer Research
The investigation into the anticancer properties of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives is a promising area of research. For example, studies have explored the synthesis and biological evaluation of fluoroquinolones with potential antibacterial and anticancer activities. This dual-functionality aspect makes such compounds highly valuable for developing novel chemotherapeutic agents, offering insights into their mechanisms of action against cancer cells and bacteria (Al-Trawneh et al., 2010).
Wirkmechanismus
Mode of Action
The mode of action of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Eigenschaften
IUPAC Name |
sodium;6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3.Na/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8;/h1-3,7H,4H2,(H,12,13)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGQKHLJZQURQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FNNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

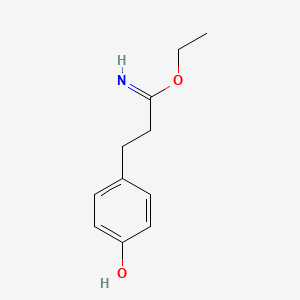
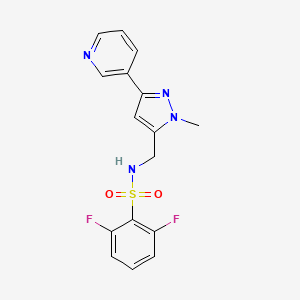

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)
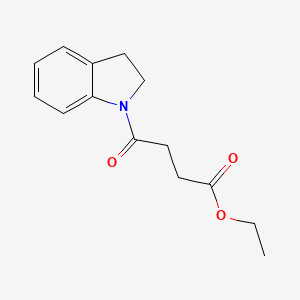
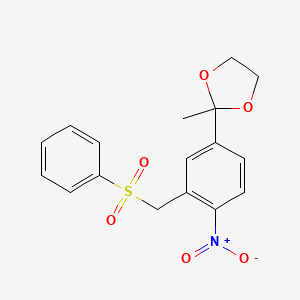
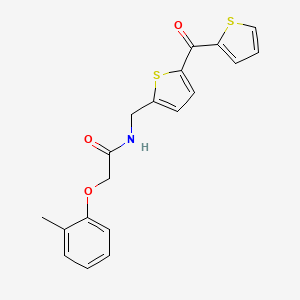
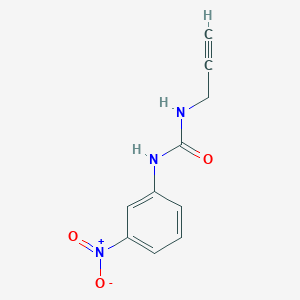
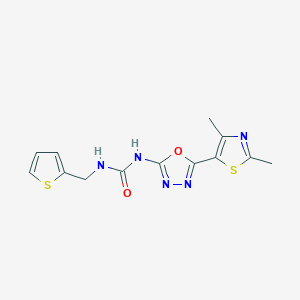
![3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2524548.png)

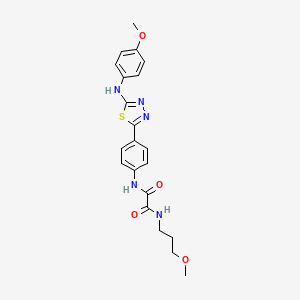
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
